N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a synthetic sulfanyl-containing acetamide derivative characterized by a benzazepine core fused with a sulfanyl-acetamide side chain. The benzyl group at the acetamide nitrogen distinguishes it from structurally related compounds. Its structural complexity likely necessitates advanced crystallographic tools like SHELX for refinement and analysis .
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-benzyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N2O2S/c22-18(20-12-14-6-2-1-3-7-14)13-24-17-11-10-15-8-4-5-9-16(15)21-19(17)23/h1-9,17H,10-13H2,(H,20,22)(H,21,23) |
InChI Key |
GRSDINNYKHENDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on substituents, molecular formulas, and inferred physicochemical properties:
Key Observations:
Halogenated derivatives (e.g., 3-chlorophenyl, 3-chloro-4-fluorophenyl) exhibit higher molecular weights and polar surface areas, which may reduce solubility but enhance target binding via halogen bonds .
Sulfanyl Bridge :
- The sulfanyl moiety is conserved across all analogs, suggesting its critical role in stabilizing molecular conformation or mediating redox interactions .
Benzazepine Core :
- The 4,5-dihydro-3H-1-benzazepine scaffold provides rigidity and planar aromaticity, likely facilitating π-π stacking with protein targets.
Biological Activity
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzazepine core and a sulfanyl group, which may contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 320.42 g/mol.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, studies have shown that certain modifications to the structure enhance potency against seizures. In particular, compounds with small heteroatom substitutions at specific positions have demonstrated improved efficacy in animal models. The effective dose (ED50) values for these compounds often compare favorably to established anticonvulsants like phenytoin.
Antimicrobial Activity
In addition to anticonvulsant effects, N-benzyl derivatives have been evaluated for antimicrobial activity. Some studies suggest that these compounds may possess moderate antibacterial properties against various pathogens. The structure-activity relationship (SAR) has been explored to identify functional groups that enhance this activity.
Study on Anticonvulsant Effects
A notable study focused on the synthesis of multiple derivatives of N-benzyl compounds and their evaluation in seizure models. The results indicated that specific stereoisomers exhibited significantly higher anticonvulsant activity compared to others, highlighting the importance of stereochemistry in drug efficacy.
Evaluation of Antimicrobial Properties
Another investigation assessed the antimicrobial potential of several N-benzyl derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the benzyl moiety could lead to enhanced antibacterial properties, making these compounds candidates for further development as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
